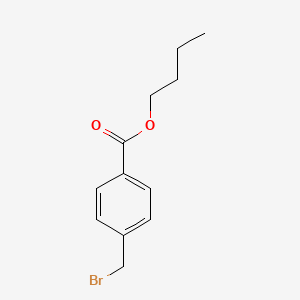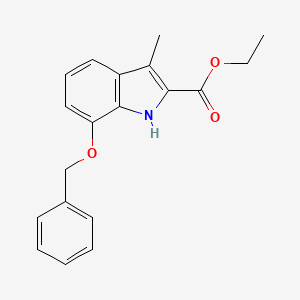
Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. This particular compound features an ethyl ester group, a benzyloxy group, and a methyl group attached to the indole core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction. For example, the reaction of 7-hydroxy-3-methyl-1H-indole-2-carboxylate with benzyl bromide in the presence of a base like potassium carbonate can yield the benzyloxy derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form benzylic alcohols or ketones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Benzyl bromide and potassium carbonate are typical reagents for introducing the benzyloxy group.
Major Products Formed
Oxidation: Benzylic alcohols or ketones.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in the study of indole-based biological processes and pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in resonance stabilization, enhancing the compound’s reactivity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further interact with biological targets. The indole core can engage in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: This compound features a chromene core and exhibits similar reactivity due to the benzyloxy group.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: This compound has a chromenone core and shares the benzyloxy group, making it a potential multi-targeting agent.
Uniqueness
Ethyl 7-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties. The combination of the benzyloxy, methyl, and ethyl ester groups enhances its versatility and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
84639-14-5 |
|---|---|
Formule moléculaire |
C19H19NO3 |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
ethyl 3-methyl-7-phenylmethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C19H19NO3/c1-3-22-19(21)17-13(2)15-10-7-11-16(18(15)20-17)23-12-14-8-5-4-6-9-14/h4-11,20H,3,12H2,1-2H3 |
Clé InChI |
YCNCCXABMACGET-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)OCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


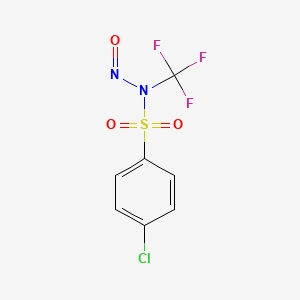
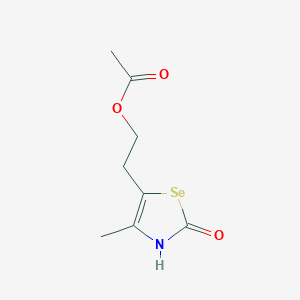
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)

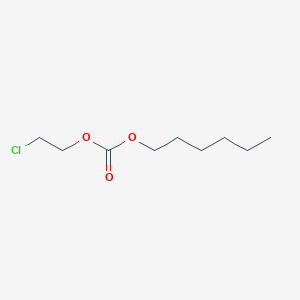
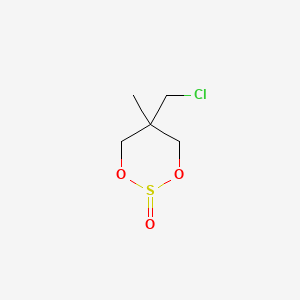
![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
![2,6-Di-tert-butyl-4-[2-(methylsulfanyl)-5-phenyl-1,3-thiazol-4-yl]phenol](/img/structure/B14416417.png)

![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
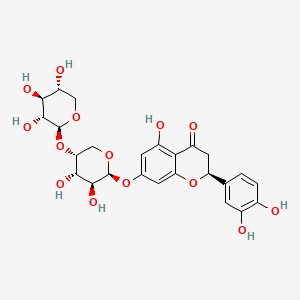
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
